(E)-3-Benzylidenedihydrofuran-2(3H)-one

CAS No.: 30959-91-2; 40011-26-5

Cat. No.: VC7469965

Molecular Formula: C11H10O2

Molecular Weight: 174.199

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30959-91-2; 40011-26-5 |

|---|---|

| Molecular Formula | C11H10O2 |

| Molecular Weight | 174.199 |

| IUPAC Name | (3Z)-3-benzylideneoxolan-2-one |

| Standard InChI | InChI=1S/C11H10O2/c12-11-10(6-7-13-11)8-9-4-2-1-3-5-9/h1-5,8H,6-7H2/b10-8- |

| Standard InChI Key | TWDMVZSYTMJVEK-NTMALXAHSA-N |

| SMILES | C1COC(=O)C1=CC2=CC=CC=C2 |

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

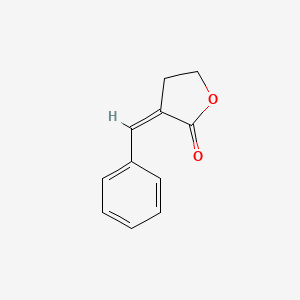

The systematic name for this compound is (3E)-3-benzylideneoxolan-2-one, reflecting its oxolane (tetrahydrofuran) backbone substituted with a benzylidene group at the 3-position. Its molecular formula is C₁₁H₁₀O₂, with a molar mass of 174.2 g/mol. The (E)-configuration denotes the trans spatial arrangement of the benzylidene moiety relative to the lactone oxygen (Figure 1).

Table 1: Key Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 6285-99-0 |

| Molecular Formula | C₁₁H₁₀O₂ |

| Molecular Weight | 174.2 g/mol |

| IUPAC Name | (3E)-3-benzylideneoxolan-2-one |

| SMILES | C1COC(=O)C1=CC2=CC=CC=C2 |

| InChIKey | TWDMVZSYTMJVEK-NTMALXAHSA-N |

Stereochemical Considerations

The (E)-isomer’s geometry arises from the antiparallel orientation of the benzylidene group’s phenyl ring and the lactone carbonyl. Computational studies suggest this configuration enhances molecular rigidity, favoring interactions with enzymatic active sites . Notably, the (Z)-isomer (CAS 40011-26-5) shares the same molecular formula but exhibits distinct physicochemical properties due to stereochemical differences .

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via Sonogashira coupling or Knoevenagel condensation. A validated route involves:

-

Lactonization of γ-keto acids to form dihydrofuran-2(3H)-one.

-

Condensation with benzaldehyde derivatives under acidic catalysis to introduce the benzylidene group .

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Lactonization | H₂SO₄, reflux, 6h | 78 |

| Condensation | Benzaldehyde, piperidine, EtOH | 65 |

Purification and Characterization

Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >95% purity. Structural confirmation employs ¹H/¹³C NMR, IR, and HRMS. Key spectral signatures include:

Physical and Chemical Properties

Spectroscopic Data

The compound’s UV-Vis spectrum shows λₘₐₓ at 280 nm (π→π* transition of conjugated enone). Thermogravimetric analysis (TGA) reveals decomposition onset at 210°C, indicating moderate thermal stability.

Solubility and Reactivity

(E)-3-Benzylidenedihydrofuran-2(3H)-one is soluble in polar aprotic solvents (DMF, DMSO) but insoluble in water. The α,β-unsaturated lactone undergoes Michael addition with nucleophiles (e.g., amines), enabling derivatization .

| Enzyme | IC₅₀ (μM) | Selectivity (vs. c-IAP) |

|---|---|---|

| b-TNAP | 1.2 | 6-fold |

| Intestinal AP | >50 | N/A |

Therapeutic Implications

By selectively inhibiting TNAP, the compound mitigates pathological calcification in vascular smooth muscle cells. In vitro models show reduced hydroxyapatite deposition by 60% at 10 μM .

Applications in Chemical Research

Pharmaceutical Intermediate

The α,β-unsaturated lactone serves as a precursor to alkynylated derivatives via Sonogashira reactions. These analogs exhibit enhanced bioactivity, with one derivative showing 6-fold selectivity for TNAP over placental alkaline phosphatase .

Material Science Applications

Incorporation into polymeric matrices improves thermal stability, as evidenced by a 20°C increase in glass transition temperature (Tg) compared to unmodified polymers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume